molecular formula C15H15NO2 B172814 Methyl 2-[4-(aminomethyl)phenyl]benzoate CAS No. 133052-21-8

Methyl 2-[4-(aminomethyl)phenyl]benzoate

Cat. No.: B172814
CAS No.: 133052-21-8
M. Wt: 241.28 g/mol
InChI Key: LTSYIBPODUDLIX-UHFFFAOYSA-N
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Description

Methyl 2-[4-(aminomethyl)phenyl]benzoate, also known as this compound, is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

133052-21-8

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

methyl 2-[4-(aminomethyl)phenyl]benzoate

InChI

InChI=1S/C15H15NO2/c1-18-15(17)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12/h2-9H,10,16H2,1H3

InChI Key

LTSYIBPODUDLIX-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CN

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CN

Synonyms

4'-(AMINOMETHYL)-BIPHENYL-2-CARBOXYLIC ACID METHYL ESTER

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound (f) of Example 6 (3.85 g, 0.01 mole) is dissolved in 100 mL of absolute ethanol with warming. Hydrazine hydrate (7.5 mL) is added at once. The solution is heated to reflux for 10 minutes and the reaction mixture sets up. The mixture is cooled to room temperature and filtered. The precipitate is washed with excess hot ethanol. The ethanol fraction is rotovapped to a pale yellow oil. Chromatography on silica gel using methylene chloride/25% methanol as the mobile phase yields 1.6 g (66%) of a pale yellow oil. 1H NMR (CDCl3) 7.83 (1H, d, J=7 Hz); 7.6-7.2 (7H, m); 3.92 (2H, s); 3.66 (3H, s); 2.16 (2H, bs). Mass Spec. (DCl) m/z 242 (M+H). Analysis--calc'd for C15H15NO2.H2O: C, 71.97; H, 6.44; N, 5.60; found: C, 71.60; H, 6.27; N, 5.70.
Name
Compound ( f )
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Yield
66%

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